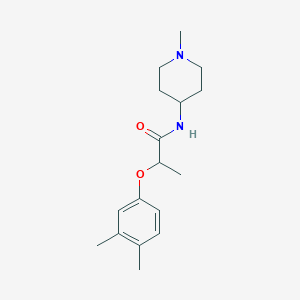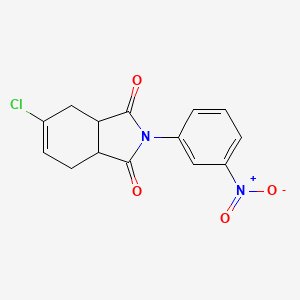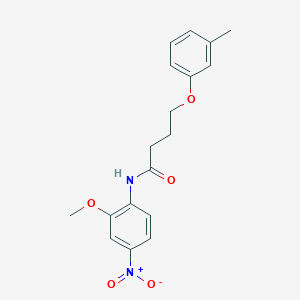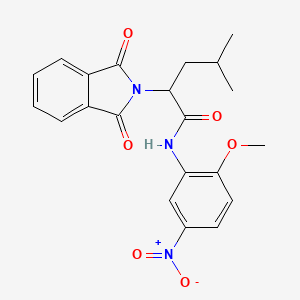
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis. It was approved by the United States Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis. Fingolimod is a sphingosine-1-phosphate receptor modulator that works by preventing lymphocytes from leaving lymph nodes, reducing their migration to the central nervous system and reducing inflammation.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide works by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing them from leaving lymph nodes and entering the central nervous system. This reduces the migration of lymphocytes to the central nervous system, reducing inflammation and preventing damage to myelin sheaths.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce the number of circulating lymphocytes in the blood, particularly T-cells and B-cells, which are involved in the immune response. This reduction in lymphocyte migration to the central nervous system reduces inflammation and prevents damage to myelin sheaths.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in laboratory experiments to investigate its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. Its ability to reduce inflammation and prevent damage to myelin sheaths makes it a promising candidate for the treatment of these diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the immune system.
Orientations Futures
There are several potential future directions for research on fingolimod. One area of research is the investigation of fingolimod's potential therapeutic uses in other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease. Another area of research is the investigation of fingolimod's mechanism of action and its effects on the immune system. Finally, there is a need for further research on the long-term safety and efficacy of fingolimod in the treatment of multiple sclerosis and other autoimmune diseases.
Méthodes De Synthèse
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with N-methylpiperidine in the presence of a base to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. It has been shown to reduce the number of relapses and delay the progression of disability in patients with relapsing-remitting multiple sclerosis. In addition, fingolimod has been investigated for its potential use in the treatment of other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYIUJKLBFZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)


![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
